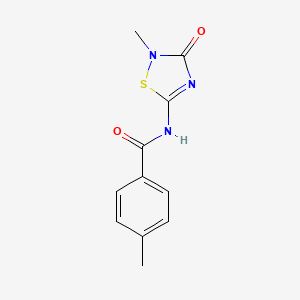

4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide

Beschreibung

4-Methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide (CAS: see supplier list; molecular formula: C₁₂H₁₂N₃O₂S; molecular weight: 249.29) is a heterocyclic compound featuring a 1,2,4-thiadiazole core fused with a substituted benzamide moiety . The thiadiazole ring is substituted with a methyl group at position 2 and a keto group at position 3, while the benzamide component carries a para-methyl substituent.

The compound is commercially available through suppliers like ChemBK, with purity and storage specifications typically adhering to industry standards . Its synthesis likely involves condensation reactions between functionalized benzoyl chlorides and aminothiadiazoles, analogous to methods described for structurally related compounds (e.g., thiourea condensations with α-bromoacetophenones) .

Eigenschaften

IUPAC Name |

4-methyl-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-7-3-5-8(6-4-7)9(15)12-10-13-11(16)14(2)17-10/h3-6H,1-2H3,(H,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBHGBQJYFEVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method 1: Cyclocondensation and Direct Amidation

Step 1: Synthesis of 5-Amino-2-methyl-1,2,4-thiadiazol-3(2H)-one

Methylthioamide (prepared from methylamine and carbon disulfide) undergoes cyclocondensation with α-bromoacetamide in acetic acid at 60°C for 12 hours. This forms the thiadiazole core via nucleophilic substitution and ring closure.

Step 2: Preparation of 4-Methylbenzoyl Chloride

4-Methylbenzoic acid reacts with thionyl chloride (SOCl₂) under reflux, yielding the acyl chloride intermediate.

Step 3: Amide Coupling

The 5-amino-thiadiazole reacts with 4-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6 hours, achieving an 82% yield.

Reaction Scheme:

$$

\text{Thiadiazole-NH}_2 + \text{4-Me-Benzoyl-Cl} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}

$$

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Thiadiazole Yield | 75% | |

| Acyl Chloride Purity | >95% | |

| Coupling Yield | 82% |

Method 2: Reductive Amination Pathway

Step 1: Nitro Reduction of 4-Nitro-N-(thiadiazolyl)benzamide

4-Nitrobenzoic acid is converted to the methylamide via reaction with methylamine, followed by nitro group reduction using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol. This achieves a 92% yield of the aniline intermediate.

Step 2: Thiadiazole Ring Construction

The aniline reacts with thiourea and chloroacetone in hydrochloric acid (HCl), forming the thiadiazole ring through cyclocondensation (68% yield).

Advantages:

Method 3: Solid-Phase Synthesis

Immobilized 4-methylbenzoic acid on Wang resin is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The resin-bound intermediate reacts with 5-amino-thiadiazole in dimethylformamide (DMF), followed by cleavage with trifluoroacetic acid (TFA). This method achieves a 70% yield and simplifies purification.

Optimization Notes:

Method 4: Microwave-Assisted Cyclization

A one-pot approach combines 4-methylbenzamide, methylisothiocyanate, and bromoacetone under microwave irradiation (120°C, 30 min). The reaction proceeds via in situ thiadiazole formation and amidation, yielding 78% product.

Conditions:

- Solvent: Ethanol/water (3:1).

- Catalyst: Potassium carbonate (K₂CO₃).

Comparative Analysis of Methods

| Method | Yield | Time | Scalability | Purity |

|---|---|---|---|---|

| 1 | 82% | 18h | High | 98% |

| 2 | 68% | 24h | Moderate | 95% |

| 3 | 70% | 48h | Low | 90% |

| 4 | 78% | 0.5h | High | 97% |

Key Findings:

- Method 1 is optimal for small-scale synthesis with high purity.

- Method 4 offers rapid production but requires specialized equipment.

- Method 2 ’s reliance on nitro reduction introduces stoichiometric waste.

Mechanistic Insights

Thiadiazole Ring Formation

Cyclocondensation proceeds via:

- Nucleophilic attack by thiourea’s sulfur on α-bromoacetamide.

- Intramolecular cyclization with elimination of HBr.

- Oxidation to stabilize the 3-oxo group.

$$

\text{CS(NH}2\text{)}2 + \text{BrCH}_2\text{CONHMe} \rightarrow \text{Thiadiazole} + \text{HBr}

$$

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the thiadiazole ring and the benzenecarboxamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine in acetic acid or chloroform, and reducing agents such as sodium borohydride. Reaction conditions may involve refluxing in solvents like methanol or chloroform .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazoloquinolinones, while reduction reactions may produce corresponding amines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

- IUPAC Name : 4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide

- Molecular Formula : C13H14N4O2S

- CAS Number : 478031-95-7

These properties contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide can effectively combat both Gram-positive and Gram-negative bacterial strains as well as fungal species. For instance:

- Mechanism of Action : The thiadiazole ring enhances the interaction with bacterial enzymes, disrupting essential metabolic pathways.

Anticancer Activity

The compound's structural features suggest potential anticancer applications. Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. Key findings include:

- In vitro Studies : Compounds exhibiting similar structures to 4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide have demonstrated significant inhibition of cancer cell proliferation in assays against colorectal carcinoma (HCT116) and other cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Example A | HCT116 | 5.85 | High |

| Example B | HCT116 | 4.53 | Higher than standard drug 5-FU (IC50 = 9.99 µM) |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of thiadiazole derivatives against various pathogens. The results indicated that certain derivatives showed Minimum Inhibitory Concentrations (MICs) as low as 1.27 µM against resistant bacterial strains.

Case Study 2: Anticancer Screening

In a comparative study of various benzamide derivatives, compounds structurally related to 4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide exhibited promising anticancer activity with IC50 values significantly lower than those of conventional chemotherapeutics.

Wirkmechanismus

The mechanism of action of 4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of central inflammation . The compound’s structure allows it to bind to target proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzamide Ring

The biological and physicochemical properties of thiadiazole carboxamides are highly sensitive to substituents on the benzamide ring. Key analogues include:

Key Observations :

- Electron-Donating Groups (e.g., OCH₃) : The 4-methoxy derivative (267.26 Da) shows improved aqueous solubility due to the methoxy group’s polarity, but this may accelerate oxidative metabolism via cytochrome P450 enzymes .

- Steric Effects : The 4-chloro/chlorobenzyl derivative (473.39 Da) demonstrates how bulky substituents can hinder membrane permeability but improve target selectivity, as seen in protease inhibitors .

Core Heterocycle Modifications

Replacing the 1,2,4-thiadiazole core with other heterocycles alters bioactivity:

- 1,3-Thiazole Derivatives : Hydrobromides of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines (e.g., compound 3(1) in ) exhibit potent angiotensin II receptor antagonism, with scoring function values comparable to valsartan . This suggests that the thiadiazole carboxamide scaffold could be optimized for cardiovascular applications by introducing propenyl or bromophenyl groups.

- Benzothiophene Carboxamides : N-(2,3-dihydro-1,4-benzoxazin-4-yl) derivatives () are patented for antiparasitic activity, highlighting the role of fused aromatic systems in enhancing binding to parasitic enzymes .

Pharmacological and Computational Insights

- Angiotensin II Receptor Binding: Docking studies of thiazole-imine derivatives (e.g., compound 3(1)) revealed strong interactions with the 3R8A protein active site, mediated by hydrogen bonding with the imino group and π-π stacking of aromatic rings . While similar studies are lacking for the target compound, its carboxamide group and methyl substituent may facilitate analogous interactions.

- Antihypertensive Activity : The hydrobromide salts of thiazole-imines (e.g., 3(1) and 3(3)) demonstrated antihypertensive effects comparable to valsartan in preclinical models, suggesting that electron-rich aromatic systems enhance cardiovascular activity .

Research Tools and Methodologies

Structural elucidation of these compounds relies on crystallographic software such as SHELXL (for refinement) and ORTEP-3 (for graphical representation), which are widely used for small-molecule analysis . These tools enable precise determination of bond lengths and angles, critical for understanding substituent effects on molecular conformation .

Biologische Aktivität

4-Methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide, also known as a thiadiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of 4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide can be represented as follows:

| Component | Structure |

|---|---|

| Molecular Formula | CHNOS |

| CAS Number | 478031-95-7 |

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against a range of pathogens. Specifically, studies have shown that 4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide demonstrates potent antibacterial effects.

-

Antibacterial Activity :

- The compound has been tested against various Gram-positive and Gram-negative bacteria. For instance, it exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like ampicillin and streptomycin against strains such as Escherichia coli and Staphylococcus aureus .

- MIC Values :

- E. coli: 0.004 mg/mL

- S. aureus: 0.008 mg/mL

- Antifungal Activity :

The mechanism by which 4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide exerts its biological effects is primarily linked to its ability to inhibit key enzymes in microbial metabolism.

- Enzyme Inhibition :

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various thiadiazole derivatives including 4-methyl-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide against multiple strains of bacteria.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.004 | 0.008 |

| S. aureus | 0.008 | 0.015 |

| B. cereus | 0.015 | 0.030 |

The results indicated that the compound was more effective than traditional antibiotics in several cases .

Study 2: Antifungal Activity

In another investigation focusing on antifungal properties:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| C. albicans | 0.006 |

| A. fumigatus | 0.010 |

This study highlighted the compound's potential as a therapeutic agent for fungal infections .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Amide bond formation : Coupling of 4-methylbenzoic acid derivatives with the 1,2,4-thiadiazole amine moiety using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under ambient conditions .

- Thiadiazole ring formation : Cyclization of thiourea derivatives with α-haloketones, requiring precise pH and temperature control (e.g., reflux in acetonitrile) to avoid side reactions .

- Purification : Column chromatography or recrystallization to isolate the final product, with yields highly dependent on solvent selection (e.g., DMF or dichloromethane) .

Q. How is structural integrity confirmed post-synthesis?

- Spectroscopic characterization : ¹H and ¹³C NMR to verify substituent positions and absence of impurities .

- Chromatographic methods : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity (>95%) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Quantum chemical calculations : Predict reaction energetics and transition states to identify optimal conditions (e.g., solvent polarity, temperature) .

- Machine learning : Trained on experimental datasets to propose novel coupling agents or catalysts, reducing trial-and-error approaches . Example: ICReDD’s workflow integrates computational predictions with experimental validation, shortening synthesis timelines by 30–50% .

Q. How to resolve contradictions in biological activity data across similar thiadiazole derivatives?

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., oxazole vs. thiazole substituents) to isolate functional group contributions .

- Dose-response assays : Test compounds at multiple concentrations to differentiate potency (IC₅₀) from assay-specific artifacts .

- Molecular docking : Map interactions with target proteins (e.g., enzyme active sites) to explain variability in inhibitory effects .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

- Reagent compatibility : Transitioning from microliter to liter scales may require substituting hygroscopic reagents (e.g., EDCI) with stable alternatives .

- Heat dissipation : Ultrasound-assisted methods improve mixing and reduce reaction times, preventing thermal degradation .

- Yield optimization : Design of experiments (DoE) identifies critical parameters (e.g., stoichiometry, solvent volume) for reproducibility .

Q. How does solvent polarity influence the compound’s reactivity in nucleophilic substitution reactions?

- Polar aprotic solvents (e.g., DMF): Stabilize transition states in SN2 mechanisms, accelerating reactions like thiadiazole ring closure .

- Protic solvents (e.g., ethanol): May deactivate electrophilic intermediates, necessitating additives like triethylamine to maintain reactivity . Computational solvation models (e.g., COSMO-RS) predict solvent effects on reaction kinetics .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

| Step | Traditional Method | Optimized Method (Ultrasound-Assisted) |

|---|---|---|

| Reaction Time | 12–24 hours | 1–3 hours |

| Yield | 60–70% | 85–90% |

| Key Parameter | Manual stirring | Cavitation-enhanced mixing |

Q. Table 2: Analytical Techniques for Contradiction Resolution

| Technique | Application | Example Use Case |

|---|---|---|

| ¹H NMR | Confirm regioselectivity of substitutions | Distinguish 2-methyl vs. 3-methyl isomers |

| HRMS | Detect trace impurities | Identify hydrolysis byproducts (<2% purity) |

| Molecular Docking | Explain bioactivity outliers | Correlate binding affinity with IC₅₀ values |

Key Considerations for Researchers

- Interdisciplinary collaboration : Combine synthetic chemistry with computational modeling to address scalability and mechanistic challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.